molecular formula C28H28N2O3S2 B2787396 ethyl 2-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 450347-55-4

ethyl 2-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2787396
CAS No.: 450347-55-4
M. Wt: 504.66
InChI Key: ZCOPYQXAZVMOED-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic small molecule featuring a cyclopenta[b]thiophene core substituted with an ethyl carboxylate group at position 3 and a sulfanyl acetamido-indolylmethylphenyl moiety at position 2. Its synthesis likely involves multi-step reactions, such as the coupling of a thioacetamide intermediate with a functionalized indole derivative, followed by cyclization and esterification, akin to methods described for related cyclopenta[b]thiophene carboxylates .

Properties

IUPAC Name

ethyl 2-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S2/c1-3-33-28(32)26-21-12-8-14-23(21)35-27(26)29-25(31)17-34-24-16-30(22-13-7-6-11-20(22)24)15-19-10-5-4-9-18(19)2/h4-7,9-11,13,16H,3,8,12,14-15,17H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOPYQXAZVMOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiophene ring can be constructed using the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Scientific Research Applications

Ethyl 2-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The thiophene ring can interact with biological membranes, affecting their properties and functions . Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and membrane interactions .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) logP Similarity Index*
Target Compound Cyclopenta[b]thiophene Ethyl carboxylate; indolylsulfanyl acetamido ~550 ~4.2
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate () Cyclopenta[b]thiophene Ethyl carboxylate; phenylthioureido ~390 ~3.8 65% (structural)
Ethyl 2-[2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfonyl]acetamido]-... () Cyclopenta[b]thiophene Ethyl carboxylate; oxadiazolyl sulfonyl ~580 ~3.5 50% (functional groups)
Aglaithioduline () Linear hydroxamate Hydroxamic acid; aliphatic chain ~350 ~1.5 70% (Tanimoto)

*Similarity indices estimated via Tanimoto coefficient-based fingerprint analysis .

Key Observations :

  • The target compound’s indolylsulfanyl acetamido group distinguishes it from simpler analogs like the phenylthioureido derivative (), which lacks the indole moiety and exhibits lower molecular weight and hydrophobicity.
  • Non-thiophene analogs like aglaithioduline () share functional group similarity (e.g., sulfur-containing motifs) but diverge in core structure and pharmacokinetic properties.

Pharmacological and Computational Comparisons

Virtual Screening and Docking Efficiency

In studies employing Chemical Space Docking (CSD), cyclopenta[b]thiophene derivatives demonstrated superior docking scores compared to fully enumerated libraries, particularly for kinase targets like ROCK1 . The target compound’s indole moiety may enhance binding affinity through π-π stacking with kinase active sites, a feature absent in phenylthioureido analogs (). However, CSD protocols may exclude certain high-scoring analogs due to stringent building-block filtering .

QSAR and Bioactivity Predictions

QSAR models () highlight the importance of the thiophene core and sulfanyl acetamido group in modulating bioactivity. For example:

  • Antioxidant Activity: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate () shares a thiophene-carboxylate backbone with the target compound but incorporates cyanoacrylamido substituents, yielding IC50 values of 10–50 μM in radical scavenging assays. The target compound’s indole group may improve membrane permeability, though experimental validation is needed.
  • Anti-inflammatory Potential: Analogous cyclopenta[b]thiophenes with sulfonamide groups () inhibit COX-2 at nanomolar concentrations, suggesting a structure-activity relationship (SAR) that could extend to the target compound.

Q & A

Q. What are the critical steps and considerations for synthesizing the compound with high purity?

The synthesis involves multi-step reactions, including amide coupling, thioether formation, and cyclization. Key considerations include:

  • Reaction conditions : Temperature control (e.g., 0–5°C for sensitive steps), solvent selection (DMF or DMSO for solubility and reactivity), and reaction time optimization to minimize side products .
  • Purification : Use of column chromatography or recrystallization, monitored by HPLC for purity assessment (>95% purity threshold) .

Q. Which analytical techniques are essential for characterizing the compound post-synthesis?

  • Structural confirmation : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectroscopy to verify functional groups and stereochemistry .
  • Purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight validation .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (Specific Target Organ Toxicity, Single Exposure Category 3) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers perform initial biological activity screening?

  • In vitro assays : Use cell-based models (e.g., cancer cell lines) for cytotoxicity profiling (IC50_{50} determination) .
  • Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) with fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Solvent optimization : Test polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize intermediates and reduce side reactions .
  • Catalyst screening : Evaluate Pd-based catalysts for cross-coupling steps or acid/base catalysts for cyclization .
  • Real-time monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What computational strategies predict the compound’s biological activity and target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to protein targets (e.g., kinases) .
  • QSAR modeling : Train models on structurally related compounds to correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Q. How can researchers address contradictions in biological data across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for cytotoxicity) and replicate across independent labs .
  • Orthogonal methods : Confirm activity via SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Competitive binding assays : Use fluorescent probes to assess target engagement in cellular lysates .
  • CRISPR-Cas9 screening : Identify gene knockouts that confer resistance/sensitivity to the compound .
  • Metabolomics : Track changes in metabolic pathways (e.g., TCA cycle intermediates) via LC-MS .

Q. How can the compound’s potential in material science be evaluated?

  • Electrochemical analysis : Cyclic voltammetry to assess redox activity for semiconductor applications .
  • Thermal stability : TGA (thermogravimetric analysis) to determine decomposition thresholds (>250°C suggested for polymer compatibility) .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Transition from column chromatography to continuous flow systems for large batches .
  • Solvent recovery : Implement distillation or membrane filtration to recycle DMF/DMSO .

Q. How do structural modifications (e.g., substituents) influence bioactivity?

  • SAR studies : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) and test in kinase inhibition assays .
  • Crystallography : Resolve co-crystal structures with targets (e.g., PDB deposition) to guide rational design .

Data Contradiction and Methodological Challenges

Q. How to resolve discrepancies in reported solubility and stability profiles?

  • Solvent screening : Test in buffered solutions (pH 1–10) and co-solvents (e.g., PEG 400) to identify optimal formulations .
  • Forced degradation studies : Expose to heat, light, and oxidizers (e.g., H2_2O2_2) to identify degradation pathways via LC-MS .

Q. What strategies validate the compound’s selectivity across related biological targets?

  • Panel screening : Test against a broad target library (e.g., Eurofins Pharma Discovery Services) to identify off-target effects .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

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